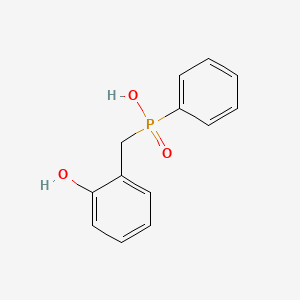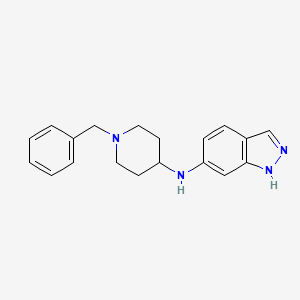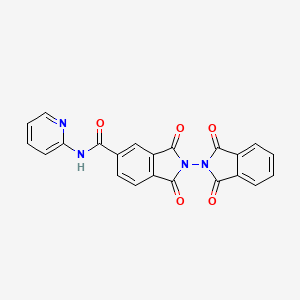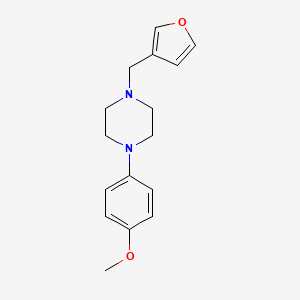
(2-hydroxybenzyl)phenylphosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxybenzyl)phenylphosphinic acid, also known as HBPPA, is a small molecule that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphinic acid derivative with a chemical formula of C13H13O3P.
作用機序
The mechanism of action of (2-hydroxybenzyl)phenylphosphinic acid is not fully understood. However, it has been shown to interact with various biomolecules such as proteins and DNA. It has been suggested that (2-hydroxybenzyl)phenylphosphinic acid may act as a metal chelator, binding to metal ions and preventing their interaction with biomolecules. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-hydroxybenzyl)phenylphosphinic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-oxidant properties by scavenging free radicals and preventing oxidative damage to biomolecules.
実験室実験の利点と制限
One of the advantages of using (2-hydroxybenzyl)phenylphosphinic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potential drug delivery system. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using (2-hydroxybenzyl)phenylphosphinic acid is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on (2-hydroxybenzyl)phenylphosphinic acid. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its anti-tumor effects, and further studies are needed to determine its mechanism of action and potential use in cancer therapy. In addition, further studies are needed to determine its potential use as a growth regulator for plants and its applications in material science.
合成法
The synthesis of (2-hydroxybenzyl)phenylphosphinic acid involves a multi-step process. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with phenylphosphonic acid in the presence of a catalyst to form the intermediate product, (2-hydroxybenzyl)phenylphosphonic acid. This intermediate product is then oxidized using hydrogen peroxide to form (2-hydroxybenzyl)phenylphosphinic acid. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
科学的研究の応用
(2-hydroxybenzyl)phenylphosphinic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules. In agriculture, (2-hydroxybenzyl)phenylphosphinic acid has been used as a growth regulator for plants to increase crop yield. In material science, it has been used as a precursor for the synthesis of various metal phosphinates and metal-organic frameworks.
特性
IUPAC Name |
(2-hydroxyphenyl)methyl-phenylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUQTEDVXPGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)methyl-phenylphosphinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)

![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)

![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)

![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
